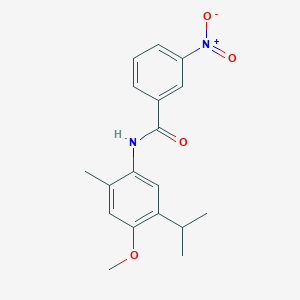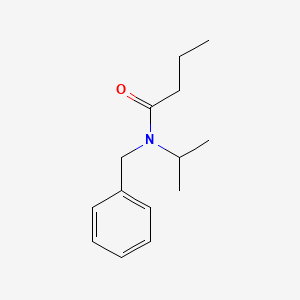![molecular formula C13H19BrN2O B5872098 2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol](/img/structure/B5872098.png)
2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug . The compound also contains a bromobenzyl group, which is often used in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Bromobenzyl alcohols, for example, are typically liquids with a high boiling point .Aplicaciones Científicas De Investigación
Organic Synthesis
2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol: is a versatile compound in organic synthesis. It can be used as a precursor for synthesizing various ethers, especially in reactions where a bromobenzyl group is desired . Its structure allows for nucleophilic substitution reactions at the benzylic position, which can be exploited to introduce various functional groups .
Medicinal Chemistry
In medicinal chemistry, this compound’s bromobenzyl moiety can be utilized to create pharmacologically active molecules. The piperazine ring is a common feature in many drugs, and modifications to this structure can lead to new compounds with potential therapeutic effects .
Catalysis
The bromobenzyl group in 2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol can act as a ligand in catalysis. It can form complexes with various metals, which can then be used as catalysts in organic reactions, such as cross-coupling reactions .
Material Science
This compound may find applications in material science, particularly in the synthesis of polymers where a piperazine unit is incorporated into the polymer backbone. This can impart flexibility and improve the material’s mechanical properties .
Environmental Chemistry
The bromine atom in 2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol makes it a candidate for studying the environmental impact of brominated organic compounds. Research in this area could lead to a better understanding of how such compounds behave in the environment and their potential effects on ecosystems .
Biotechnology
In biotechnology, the compound’s ability to undergo various chemical reactions can be harnessed to modify biological molecules or surfaces. For example, it could be used to functionalize surfaces for bioconjugation with proteins or other biomolecules .
Pharmacology
The structural features of 2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol make it a valuable scaffold in pharmacology. It can be used to synthesize compounds with central nervous system activity, as the piperazine ring is a common feature in molecules targeting CNS receptors .
Industrial Applications
While specific industrial applications for this compound are not readily found in the literature, its chemical properties suggest potential uses in the development of industrial chemicals, such as flame retardants or intermediates in the synthesis of more complex molecules .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-13-3-1-2-12(10-13)11-16-6-4-15(5-7-16)8-9-17/h1-3,10,17H,4-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMYAEXJRNQESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5872021.png)

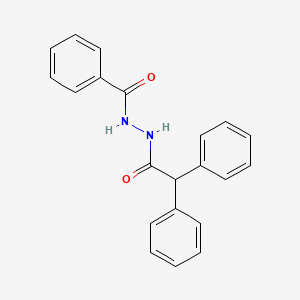

![2-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5872058.png)
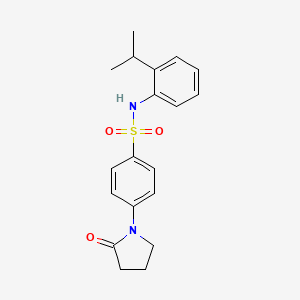

![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5872075.png)
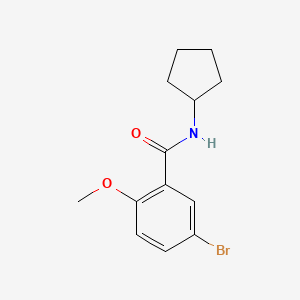
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5872085.png)
![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5872092.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5872106.png)
